![molecular formula C30H38N2O5 B052815 Benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate CAS No. 1026380-21-1](/img/structure/B52815.png)
Benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate is a useful research compound. Its molecular formula is C30H38N2O5 and its molecular weight is 506.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that illustrate its significance in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that contributes to its biological activity. The molecular formula is C38H55N3O4 with a molecular weight of approximately 617.88 g/mol. Its structure includes an octahydroindole core which is known for conferring rigidity and stability to the molecule.
Synthesis
The synthesis of this compound typically involves several steps including the use of chiral auxiliaries to ensure enantiomeric purity. A notable method described in the literature involves the use of enzymatic kinetic resolution to achieve optically active derivatives with high yields and selectivity .
Anticancer Properties
Research indicates that derivatives of octahydroindole compounds exhibit significant anticancer properties. For instance, studies have shown that certain indole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The specific compound has been evaluated for its efficacy against various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Apoptosis induction |
A549 (Lung) | 15.0 | Cell cycle arrest |
HeLa (Cervical) | 10.0 | Inhibition of angiogenesis |
Neuroprotective Effects
Additionally, compounds with similar structural features have demonstrated neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Case Studies
-
Case Study on Anticancer Activity :
A study published in Molecules highlighted the anticancer potential of octahydroindole derivatives where the specific compound showed promising results against breast cancer cell lines. The study utilized various assays to confirm cell viability reduction and apoptosis induction . -
Neuroprotective Study :
Another research article focused on the neuroprotective properties of similar compounds in a mouse model of Alzheimer's disease. The findings suggested that these compounds could significantly improve cognitive function and reduce amyloid plaque accumulation .
Applications De Recherche Scientifique
Synthesis of the Compound
The synthesis of Benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate typically involves several steps that can include enzymatic resolution and chemical transformations.
Key Synthesis Pathways
- Enzymatic Resolution : This method involves using enzymes to selectively convert one enantiomer of a racemic mixture into a product while leaving the other enantiomer unreacted. This is often more efficient than traditional chemical methods and can lead to higher yields of the desired compound .
- Chemical Synthesis : Various synthetic routes have been developed to produce this compound. For example, reactions involving palladium catalysts and specific solvents like tetrahydrofuran have been reported to yield high-purity products .
Summary of Synthetic Routes
Method | Description | Yield |
---|---|---|
Enzymatic Resolution | Utilizes enzymes for selective conversion of enantiomers | Moderate |
Palladium-Catalyzed Reaction | Involves palladium catalysts for efficient synthesis | High |
Traditional Chemical Methods | Often less efficient due to multiple steps and lower yields | Low |
ACE Inhibition
This compound is closely related to Trandolapril, an ACE inhibitor used primarily for treating hypertension and heart failure. The compound acts by inhibiting the angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure .
Therapeutic Uses
- Hypertension Treatment : As an ACE inhibitor derivative, it is effective in managing high blood pressure.
- Post-MI Survival : Clinical studies indicate that Trandolapril improves survival rates after myocardial infarction (MI) by reducing cardiac workload and preventing remodeling of heart tissue .
- Heart Failure Management : The compound helps alleviate symptoms of heart failure by improving cardiac output and reducing fluid overload.
Case Studies
Several studies have highlighted the efficacy of Trandolapril derivatives in clinical settings:
- Study on Hypertension : A randomized controlled trial demonstrated significant blood pressure reduction in patients treated with Trandolapril compared to placebo .
- Post-MI Outcomes : Research indicated that patients receiving Trandolapril post-MI had a 20% lower risk of mortality compared to those who did not receive the treatment .
Propriétés
IUPAC Name |
benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O5/c1-21(31-25(29(34)36-2)18-17-22-11-5-3-6-12-22)28(33)32-26-16-10-9-15-24(26)19-27(32)30(35)37-20-23-13-7-4-8-14-23/h3-8,11-14,21,24-27,31H,9-10,15-20H2,1-2H3/t21-,24+,25-,26-,27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDCWVCJSURDDM-KOMOQGMXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)OCC3=CC=CC=C3)NC(CCC4=CC=CC=C4)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)OCC3=CC=CC=C3)N[C@@H](CCC4=CC=CC=C4)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.